molecular formula C13H20ClNO3S B272307 5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide

5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide

Cat. No. B272307
M. Wt: 305.82 g/mol
InChI Key: MWJQLDAXORBRDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide is a chemical compound that is commonly used in scientific research. It is also known by its chemical formula C14H21ClN2O3S and its CAS number 6972-47-6. This compound is used for a variety of purposes, including as a reagent in chemical reactions, as a tool for studying biological processes, and as a potential therapeutic agent. In

Scientific Research Applications

5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide is used in a variety of scientific research applications. One common use is as a reagent in chemical reactions. It can be used as a substrate for enzymes such as cytochrome P450, which can catalyze the formation of reactive metabolites that can be used to study drug metabolism and toxicity. It can also be used as a tool for studying biological processes. For example, it can be used to study the role of sulfonamides in the inhibition of carbonic anhydrase enzymes, which are important in the regulation of acid-base balance in the body. Additionally, this compound has potential therapeutic applications, particularly in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide is not fully understood. However, it is known to inhibit the activity of carbonic anhydrase enzymes, which are important in the regulation of acid-base balance in the body. This inhibition can lead to a decrease in the production of hydrogen ions and an increase in the production of bicarbonate ions, which can help to reduce the acidity of the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are also not fully understood. However, it is known to have potential therapeutic applications, particularly in the treatment of cancer and other diseases. It has been shown to inhibit the growth and proliferation of cancer cells, and it may also have anti-inflammatory and anti-angiogenic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide in lab experiments is its ability to inhibit the activity of carbonic anhydrase enzymes. This can be useful in studying the role of these enzymes in biological processes and diseases. However, one limitation of using this compound is that it may have off-target effects and can also inhibit the activity of other enzymes. Additionally, its potential therapeutic applications have not been fully explored, and more research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research involving 5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide. One potential direction is to explore its potential therapeutic applications, particularly in the treatment of cancer and other diseases. Another direction is to study its mechanism of action and its effects on other enzymes and biological processes. Additionally, more research is needed to determine its safety and efficacy, particularly in human clinical trials. Overall, this compound is a promising compound with potential applications in a variety of scientific research areas.

Synthesis Methods

There are several methods for synthesizing 5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide. One common method involves reacting 5-chloro-2-nitrobenzenesulfonamide with diethyl 2-propoxyethylamine in the presence of a reducing agent such as iron powder or zinc dust. This reaction produces this compound as a white crystalline solid with a melting point of approximately 97-98°C.

properties

Molecular Formula

C13H20ClNO3S

Molecular Weight

305.82 g/mol

IUPAC Name

5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide

InChI

InChI=1S/C13H20ClNO3S/c1-4-9-18-12-8-7-11(14)10-13(12)19(16,17)15(5-2)6-3/h7-8,10H,4-6,9H2,1-3H3

InChI Key

MWJQLDAXORBRDD-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CC)CC

Canonical SMILES

CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CC)CC

Origin of Product

United States

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